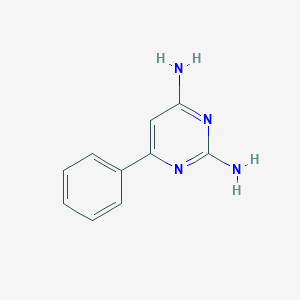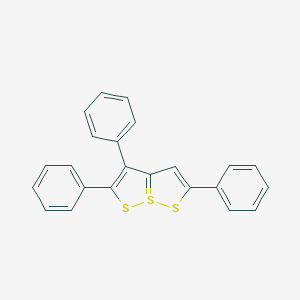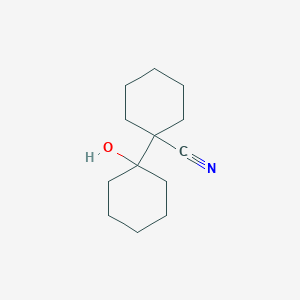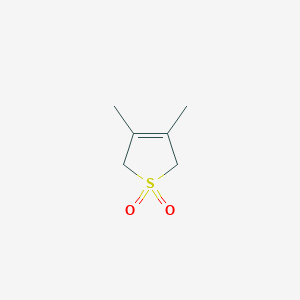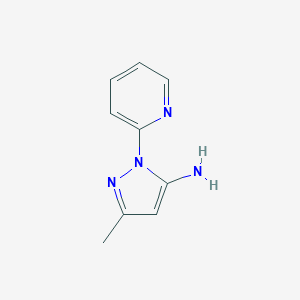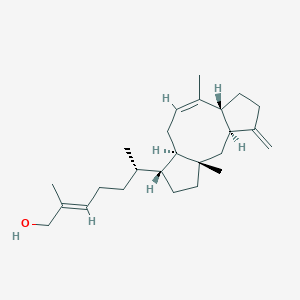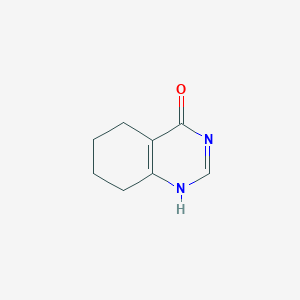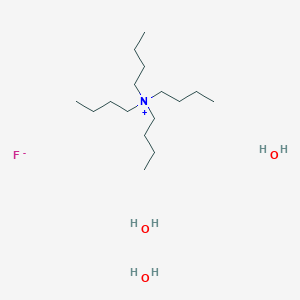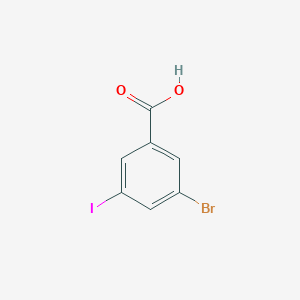
2-Methyl-2,3-dihydrofuran
描述
2-Methyl-2,3-dihydrofuran is a heterocyclic organic compound with the molecular formula C5H8O. It is a colorless, volatile liquid that is isomeric with 2,5-dihydrofuran. This compound is one of the simplest enol ethers and is known for its reactivity and versatility in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-2,3-dihydrofuran can be synthesized through several methods:
Cyclization of Carbonyl Compounds: This method involves the cyclization of carbonyl compounds using metal-containing catalysts such as palladium or gold.
Dehydration of Diols: The dehydration of 1,4-butanediol on cobalt catalysts can produce 2,3-dihydrofuran.
Cycloaddition Reactions: Cycloaddition reactions of carbonyl compounds using iodine or Raney nickel as catalysts can also yield 2,3-dihydrofuran.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic dehydration of diols or the cyclization of carbonyl compounds under controlled conditions to ensure high yield and purity .
化学反应分析
2-Methyl-2,3-dihydrofuran undergoes various types of chemical reactions:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into saturated compounds.
Substitution: It undergoes substitution reactions with electrophiles and nucleophiles.
Cycloaddition: It participates in Diels-Alder reactions with dienes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Cycloaddition: Catalysts like rhodium and lanthanides are used in cycloaddition reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted furans.
Cycloaddition: Cycloadducts with enhanced stability and reactivity.
科学研究应用
2-Methyl-2,3-dihydrofuran has several applications in scientific research:
作用机制
The mechanism of action of 2-Methyl-2,3-dihydrofuran involves its reactivity as an enol ether. It can undergo electrophilic addition and substitution reactions due to the presence of the electron-rich double bond. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of various reaction intermediates and products .
相似化合物的比较
2-Methyl-2,3-dihydrofuran can be compared with other similar compounds such as:
2,5-Dihydrofuran: Both are isomeric forms, but 2,3-dihydrofuran is more reactive due to the position of the double bond.
Tetrahydrofuran: Unlike this compound, tetrahydrofuran is fully saturated and less reactive.
Furan: Furan is aromatic and more stable, whereas this compound is non-aromatic and more reactive.
These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.
属性
IUPAC Name |
2-methyl-2,3-dihydrofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-5-3-2-4-6-5/h2,4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWGLRHYWHYHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455643 | |
| Record name | Furan, dihydromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95461-55-5 | |
| Record name | Furan, dihydromethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 2-methyl-2,3-dihydrofuran influence its ability to bind to metal complexes?
A: The presence of both an oxygen atom and a double bond within the ring structure of this compound provides two potential binding sites for transition metal complexes. Research using time-resolved infrared absorption spectroscopy has shown that this compound can bind to metal carbonyl complexes, such as M(CO)5 (where M = Cr, Mo, W), in two distinct ways: through the oxygen atom (η1 binding mode) or through the double bond (η2 binding mode) [].
Q2: What factors influence the preference for η1 vs η2 binding modes in metal complexes with this compound?
A: The preferred binding mode depends on both steric and electronic factors, which are influenced by the specific metal involved []. For example, in tungsten (W) complexes, the kinetics of isomerization from the η1 to the η2 isomer are primarily determined by the proximity of the double bond to the metal center in the η1 starting complex. This suggests a steric influence, where a closer double bond facilitates the transition to the η2 form. Conversely, the overall stability of each isomer (thermodynamics of the η1 ⇄ η2 equilibrium) appears to be governed by electronic factors, which are specific to the metal and its interaction with the binding site. For chromium (Cr) and molybdenum (Mo) complexes, both steric and electronic factors play a significant role in determining the preferred binding mode.
Q3: Can you describe a chemical synthesis where this compound is a key intermediate or product?
A: Research on the synthesis of muscarine analogs describes a reaction pathway where this compound derivatives play a crucial role []. Specifically, the hydrolysis of 5-(3-bromo-2-propynylidene)-4-methyl-1,3-dioxolane yields 5-bromomethyl-2-methyl-2,3-dihydrofuran-3-one as the primary product. This highlights the potential for this compound derivatives to serve as valuable building blocks in organic synthesis, particularly for accessing complex heterocyclic compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


